molecular formula C32H48O5 B13069658 KadcoccineacidN

KadcoccineacidN

Cat. No.: B13069658
M. Wt: 512.7 g/mol
InChI Key: GMNQKMJRDASESG-GCFDEHICSA-N
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Description

Kadcoccineacid N is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to a class of 14 novel triterpenoids (kadcoccine acids A–N) characterized by a rare 14(13→12)-abeo-lanostane skeleton. This compound, along with its analogs, features a unique tetracyclic system with a 5-substituted 2(5H)-furanone motif on the C-17 side chain in some derivatives (e.g., kadcoccine acids G and H) .

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bS,9R,11aS,11bR)-3-acetyloxy-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,9,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,19,22,26-28,33H,8-9,12-18H2,1-7H3,(H,35,36)/b20-10-/t19-,22-,26-,27+,28-,31+,32-/m1/s1

InChI Key

GMNQKMJRDASESG-GCFDEHICSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2(C(=C1CO)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(=C1CO)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccineacidN typically involves a multi-step process starting from aromatic hydrocarbons. The initial step often includes nitration, followed by reduction and diazotization. The final step involves coupling with a suitable aromatic compound to form the desired product. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: KadcoccineacidN undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify its functional groups, leading to different products.

    Substitution: It can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions vary widely, but they often include derivatives with altered functional groups that can be used in further chemical synthesis or applications.

Scientific Research Applications

KadcoccineacidN has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its stable color properties.

Mechanism of Action

The mechanism by which KadcoccineacidN exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. Its chemical stability and reactivity also make it useful in various synthetic applications, where it can act as a catalyst or reactant.

Comparison with Similar Compounds

Table 1: Cytotoxic and Pharmacological Activities of Select Kadsura Triterpenoids

Compound Structural Feature Bioactivity (IC50/GI50/Inhibition Rate) Cell Lines/Assays Reference ID
Kadcoccineacid B C-17 hydroxyl group IC50: 3.11–7.77 μM HL-60, SMMC-7721, A-549
Kadcoccineacid H C-17 furanone motif IC50: 3.11–7.77 μM HL-60, HeLa
Kadcoccineacid N Unmodified C-17 side chain No significant activity Six human cancer cell lines
Kadcoccitane C Rearranged lanostane skeleton Anticoagulant inhibition: 19.4 ± 14.4% Human plasma coagulation
Kadlongilactone C α,β-unsaturated lactone IC50: <10 μM A549, HT-29, K562
Seco-coccinic acid A Seco-lanostane derivative GI50: 16.6 μM HL-60 leukemia cells

Key Findings:

Cytotoxicity: Kadcoccineacid N showed negligible activity across six tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa), unlike its analogs B and H, which exhibited moderate inhibition (IC50: 3.11–7.77 μM) . Structural analysis suggests that hydroxyl or furanone groups at C-17 are critical for cytotoxicity.

Anticoagulant Activity : Kadcoccitanes A and D demonstrated anticoagulant effects by inhibiting coagulation factors, whereas kadcoccineacid N lacks this property due to its unmodified side chain .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Side-Chain Modifications: The presence of electrophilic groups (e.g., furanone in kadcoccineacid H) enhances interaction with cellular targets, such as kinases or proteases, explaining its superior cytotoxicity compared to kadcoccineacid N .
  • Epoxy and Lactone Moieties: Compounds like kadlongilactone C and kadcoccinone E derive potency from α,β-unsaturated lactones, which induce apoptosis via reactive oxygen species (ROS) generation .
  • Skeletal Rearrangements: Kadcoccitanes’ anticoagulant activity is linked to their rearranged lanostane skeleton, which mimics endogenous anticoagulant structures .

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